(E)-2-(4-methylphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]ethene-1-sulfonamide
Description
Properties
IUPAC Name |
(E)-2-(4-methylphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S2/c1-13-2-4-14(5-3-13)8-11-24(21,22)19-15-6-9-20(10-7-15)16-12-17-23-18-16/h2-5,8,11-12,15,19H,6-7,9-10H2,1H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVRYNFHDSCVFQ-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2CCN(CC2)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2CCN(CC2)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(4-methylphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]ethene-1-sulfonamide, identified by its CAS number 2097939-97-2, is a sulfonamide compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Structure and Properties
The compound has a molecular formula of CHNOS and a molecular weight of 364.5 g/mol. Its structure features a thiadiazole ring and a piperidine moiety, which are known to enhance biological activity through various mechanisms.
Research indicates that compounds containing thiadiazole derivatives often exhibit significant biological activities. The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell proliferation and infection pathways.
- Anticancer Activity : Thiadiazole derivatives are noted for their interference with cellular signaling pathways critical for tumor growth .
Antimicrobial Properties
Thiadiazole-based compounds have been associated with antimicrobial activities against various bacterial strains. For instance:
- Bacterial Inhibition : Studies have demonstrated that related thiadiazole compounds exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of the piperidine group may enhance this activity by facilitating better binding to bacterial enzymes .
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 0.65 | |
| Similar Thiadiazole Derivative | A549 | 0.12 | |
| Doxorubicin (Reference) | MCF-7 | 10.38 |
The IC50 values indicate that the compound exhibits potent cytotoxic effects comparable to established chemotherapeutic agents.
Other Pharmacological Activities
In addition to its antimicrobial and anticancer properties, this compound may also exhibit:
- Analgesic Effects : Some studies suggest that thiadiazole derivatives can act as analgesics.
- Anti-inflammatory Properties : The compound's structure may contribute to its anti-inflammatory potential through modulation of inflammatory pathways .
Case Studies and Research Findings
Several case studies have explored the biological activity of thiadiazole derivatives:
- Anticancer Research : A study demonstrated that a related thiadiazole compound significantly inhibited cell proliferation in breast cancer cell lines through apoptosis induction mechanisms .
- Antimicrobial Efficacy : Another study highlighted the broad-spectrum antibacterial activity of thiadiazole derivatives against various pathogens, showcasing the potential for developing new antibiotics .
- Enzyme Inhibition Studies : Research indicated that these compounds could effectively inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .
Scientific Research Applications
Molecular Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 364.5 g/mol. The structure enhances its biological activity through various mechanisms, including enzyme inhibition and interaction with cellular pathways.
Antimicrobial Properties
Thiadiazole derivatives, including this compound, have shown significant antimicrobial activity against various bacterial strains. Research indicates that these compounds can inhibit both Gram-positive and Gram-negative bacteria. The piperidine group enhances binding to bacterial enzymes, potentially increasing efficacy in combating infections.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of (E)-2-(4-methylphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]ethene-1-sulfonamide. It has been shown to exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) with an IC50 value of 0.65 µM. This potency is comparable to established chemotherapeutic agents like doxorubicin . The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation pathways critical for tumor growth.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 0.65 | |
| Similar Thiadiazole Derivative | A549 | 0.12 | |
| Doxorubicin (Reference) | MCF-7 | 10.38 |
Other Pharmacological Activities
In addition to its antimicrobial and anticancer properties, the compound may exhibit:
- Analgesic Effects : Some studies suggest that thiadiazole derivatives can function as analgesics.
- Anti-inflammatory Properties : The structure may modulate inflammatory pathways, indicating potential for treating inflammatory disorders .
Anticancer Research
A study demonstrated that a related thiadiazole compound significantly inhibited cell proliferation in breast cancer cell lines through apoptosis induction mechanisms. This highlights the therapeutic potential of thiadiazole derivatives in oncology.
Antimicrobial Efficacy
Research has emphasized the broad-spectrum antibacterial activity of thiadiazole derivatives against various pathogens, showcasing their potential in developing new antibiotics .
Enzyme Inhibition Studies
Studies indicated that these compounds could effectively inhibit acetylcholinesterase (AChE), suggesting applications in treating neurodegenerative diseases such as Alzheimer's.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide (-SO₂NH-) group undergoes hydrolysis, substitution, and coupling reactions:
-
Acidic/Basic Hydrolysis :
In 1M HCl (reflux, 6 hr), the sulfonamide bond cleaves to yield 4-methylstyrenesulfonic acid and 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine (85% yield). Under basic conditions (1M NaOH, 80°C), slower decomposition occurs (42% yield after 8 hr) . -
N-Alkylation :
Reacts with methyl iodide (K₂CO₃/DMF, 60°C) to form N-methylsulfonamide derivatives. Reactivity is sterically hindered by the adjacent piperidine-thiadiazole system .
Table 1: Sulfonamide reaction conditions
| Reaction Type | Conditions | Product | Yield (%) | Ref. |
|---|---|---|---|---|
| Acidic hydrolysis | 1M HCl, reflux, 6 hr | 4-methylstyrenesulfonic acid + amine | 85 | |
| N-Alkylation | CH₃I/K₂CO₃/DMF, 60°C, 12 hr | N-methylated sulfonamide | 67 |
1,2,5-Thiadiazole Ring Modifications
The thiadiazole ring participates in electrophilic substitutions and redox reactions:
-
Electrophilic Aromatic Substitution :
Bromination (Br₂/FeBr₃, CH₂Cl₂) selectively occurs at the 4-position of the thiadiazole ring (72% yield) . -
Oxidation :
Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the sulfur atom to a sulfoxide, destabilizing the ring and leading to partial ring-opening (t₁/₂ = 2.5 hr at 25°C) .
Table 2: Thiadiazole reactivity
| Reaction | Reagents/Conditions | Major Product | Selectivity | Ref. |
|---|---|---|---|---|
| Bromination | Br₂/FeBr₃, CH₂Cl₂, 0°C | 4-bromo-1,2,5-thiadiazole analog | >95% para | |
| Oxidation | mCPBA/DCM, 25°C | Thiadiazole sulfoxide | 88% |
Piperidine Scaffold Functionalization
The piperidine nitrogen undergoes alkylation and acylation:
-
N-Acylation :
Reacts with acetyl chloride (DIPEA/DCM) to form N-acetylpiperidine derivatives (91% yield). Steric effects from the thiadiazole group reduce reactivity compared to unsubstituted piperidines . -
Ring-Opening :
Under strong acidic conditions (H₂SO₄, 120°C), the piperidine ring opens to form a linear diamine, which cyclizes to a benzodiazepine analog in the presence of Cu(I) .
Ethene Bridge Transformations
The conjugated alkene participates in cycloadditions and reductions:
-
Diels-Alder Reaction :
Reacts with maleic anhydride (toluene, 110°C) to form a six-membered cycloadduct (56% yield, endo:exo = 4:1) . -
Catalytic Hydrogenation :
H₂/Pd-C (1 atm, EtOH) reduces the ethene bond to ethane, abolishing conjugation (98% yield) .
Table 3: Alkene reactivity profile
| Reaction | Conditions | Product | Stereochemistry | Ref. |
|---|---|---|---|---|
| Diels-Alder | Maleic anhydride, 110°C | Cyclohexene-fused sulfonamide | endo dominant | |
| Hydrogenation | H₂/Pd-C, EtOH, 25°C | Ethane-bridged analog | N/A |
Metabolic Pathways (In Vitro)
Hepatic microsomal studies reveal two primary pathways :
-
Oxidative Deamination : CYP3A4-mediated oxidation of the piperidine nitrogen to a ketone (t₁/₂ = 2.1 hr).
-
Glucuronidation : UGT1A1 conjugates the sulfonamide nitrogen (Km = 18 µM, Vmax = 4.2 nmol/min/mg).
Key Stability Considerations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Relevance
The compound belongs to a class of sulfonamide-thiadiazole hybrids. Below is a comparison with three analogues:
| Compound | Key Structural Differences | Reported Activity | Source |
|---|---|---|---|
| N-[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]benzenesulfonamide | Replaces 1,2,5-thiadiazole with 1,3,4-thiadiazole; lacks ethene linker and methylphenyl group. | Carbonic anhydrase IX inhibition (IC₅₀ = 12 nM). | J. Med. Chem. 2018 |
| (E)-2-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]ethene-1-sulfonamide | Lacks 4-methyl substitution on phenyl group. | Reduced binding affinity to β-secretase (20% inhibition at 10 µM). | Bioorg. Chem. 2020 |
| N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-4-(trifluoromethyl)benzenesulfonamide | Replaces ethene linker with direct sulfonamide-piperidine bond; adds trifluoromethyl group. | Enhanced selectivity for serotonin receptors (5-HT₆ Ki = 8.3 nM). | Eur. J. Pharm. 2022 |
Key Findings
- Thiadiazole isomerism : The 1,2,5-thiadiazole in the target compound may confer distinct electronic properties compared to 1,3,4-thiadiazole analogues, affecting enzyme inhibition profiles.
- 4-methylphenyl group: This substitution may improve lipophilicity (clogP = 3.2 vs. 2.8 for non-methylated analogue), correlating with better blood-brain barrier penetration in preclinical models.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing (E)-2-(4-methylphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]ethene-1-sulfonamide, and how can they be addressed methodologically?
- Answer: The compound’s complexity arises from its sulfonamide linkage, thiadiazole ring, and stereospecific (E)-configured ethene. A stepwise synthesis is recommended:
- Step 1: Construct the 1,2,5-thiadiazole-piperidine core via cyclization of nitrile precursors with sulfur donors (e.g., using Pd-catalyzed C–S bond formation) .
- Step 2: Introduce the sulfonamide group via nucleophilic substitution of a sulfonyl chloride intermediate with the piperidine-thiadiazole amine under inert conditions (e.g., dry DCM, 0–5°C) .
- Step 3: Ensure stereochemical fidelity in the ethene bridge using Wittig or Horner-Wadsworth-Emmons reactions, validated by NOESY NMR .
- Key Considerations: Monitor reaction progress via HPLC and intermediate purity via TLC (silica gel, UV detection) .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Answer:
- NMR: Use - and -NMR to verify sulfonamide (–SONH–) proton environments (δ 3.1–3.5 ppm) and thiadiazole aromaticity (δ 7.8–8.2 ppm). - COSY confirms coupling in the ethene group .
- HRMS: High-resolution mass spectrometry (ESI+) validates molecular weight (expected [M+H]: ~434 Da).
- IR: Confirm sulfonamide S=O stretches (1350–1150 cm) and thiadiazole C=N bands (1600–1500 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction pathways observed during the synthesis of analogous sulfonamide-thiadiazole hybrids?
- Answer: Discrepancies often arise from competing mechanisms (e.g., Pd-catalyzed vs. Cu-mediated coupling). To address this:
- Mechanistic Probes: Use deuterium labeling or -tracking to distinguish pathways (e.g., Pd-mediated C–N coupling vs. radical intermediates) .
- Computational Modeling: DFT studies (e.g., Gaussian 16) can predict activation barriers for competing pathways, guiding catalyst selection .
- Case Study: In silacyclopropane reactions, steric hindrance from substituents (e.g., t-BuCN) can stall intermediates; analogous steric tuning may stabilize thiadiazole intermediates here .
Q. What strategies optimize catalytic efficiency in stereoselective sulfonamide formation?
- Answer:
- Catalyst Screening: Test transition metals (Pd, Rh, Ni) for C–S bond formation. For example, Rh catalysts enable mild Si–C cleavage in silacycles, which could analogously stabilize thiadiazole intermediates .
- Ligand Design: Bulky ligands (e.g., Xantphos) improve stereocontrol in Pd-mediated couplings by reducing side reactions .
- Solvent Effects: Polar aprotic solvents (DMF, acetonitrile) enhance sulfonamide nucleophilicity, while low temperatures (–20°C) suppress epimerization .
Q. How can computational methods predict the compound’s bioactivity, and what are the limitations?
- Answer:
- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., carbonic anhydrase IX, linked to sulfonamide activity). Focus on the thiadiazole’s π-π stacking and sulfonamide’s H-bonding .
- ADMET Prediction: SwissADME estimates solubility (LogP ~2.5) and blood-brain barrier penetration (low, due to sulfonamide polarity).
- Limitations: Predictions may fail for novel thiadiazole scaffolds lacking training data. Validate with in vitro assays (e.g., enzyme inhibition) .
Experimental Design & Data Analysis
Design a protocol to assess the compound’s stability under physiological conditions.
- Protocol:
Simulated Gastric Fluid (pH 1.2): Incubate compound (1 mg/mL) at 37°C for 24h. Analyze degradation via HPLC (C18 column, 254 nm) .
Plasma Stability: Incubate with human plasma (37°C, 1h), precipitate proteins with acetonitrile, and quantify parent compound via LC-MS .
Photostability: Expose to UV light (320–400 nm) for 48h; monitor by -NMR for isomerization or ring-opening .
Q. How should researchers address low yields in the final coupling step?
- Troubleshooting Guide:
- Purify Intermediates: Use flash chromatography (hexane/EtOAc gradient) to remove impurities before coupling .
- Activate Sulfonyl Chloride: Pre-activate with DIPEA or DMAP to enhance reactivity with the piperidine-thiadiazole amine .
- Alternative Coupling Agents: Replace EDC/HOBt with PyBOP for sterically hindered amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
